3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline
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Overview
Description
3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the third position, a cyclopropylethyl group attached to the nitrogen atom, and a fluorine atom at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline typically involves the following steps:
Bromination: The starting material, 4-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position.
Alkylation: The brominated intermediate is then subjected to alkylation with 1-cyclopropylethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(1-cyclopropylethyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
3-bromo-N-(1-cyclopropylethyl)-4-methoxyaniline: Contains a methoxy group instead of fluorine.
3-bromo-N-(1-cyclopropylethyl)-4-nitroaniline: Features a nitro group in place of fluorine.
Uniqueness
The presence of the fluorine atom in 3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Properties
Molecular Formula |
C11H13BrFN |
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Molecular Weight |
258.13 g/mol |
IUPAC Name |
3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline |
InChI |
InChI=1S/C11H13BrFN/c1-7(8-2-3-8)14-9-4-5-11(13)10(12)6-9/h4-8,14H,2-3H2,1H3 |
InChI Key |
MHIARMAMCXLSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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